molecular formula C5H7NO2 B14294733 2-Oxazolidinone, 3-methyl-5-methylene- CAS No. 112474-34-7

2-Oxazolidinone, 3-methyl-5-methylene-

Cat. No.: B14294733
CAS No.: 112474-34-7
M. Wt: 113.11 g/mol
InChI Key: BMKUTBNXQRPKQE-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-methyl-5-methylene- is a heterocyclic organic compound with the molecular formula C5H7NO2. It is a derivative of oxazolidinone, characterized by the presence of a methylene group at the 5-position and a methyl group at the 3-position.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-methyl-5-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methylene group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the oxazolidinone ring to form corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 3-methyl or 5-methylene positions using reagents like sodium hydride or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted oxazolidinones .

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-methyl-5-methylene- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the suppression of bacterial growth and replication.

Comparison with Similar Compounds

2-Oxazolidinone, 3-methyl-5-methylene- can be compared with other oxazolidinone derivatives such as linezolid, sutezolid, and tedizolid. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and spectrum of activity . For instance:

    Linezolid: Known for its effectiveness against Gram-positive bacteria.

    Sutezolid: Exhibits potent activity against Mycobacterium tuberculosis.

    Tedizolid: Has enhanced potency and a longer half-life compared to linezolid.

The uniqueness of 2-Oxazolidinone, 3-methyl-5-methylene- lies in its specific substituents, which may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

CAS No.

112474-34-7

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-methyl-5-methylidene-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H7NO2/c1-4-3-6(2)5(7)8-4/h1,3H2,2H3

InChI Key

BMKUTBNXQRPKQE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=C)OC1=O

Origin of Product

United States

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